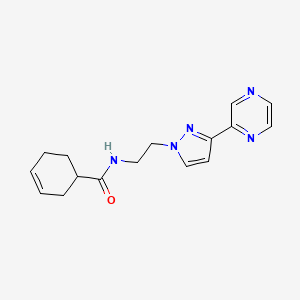

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide” is a chemical compound that likely contains a pyrazin-2-yl group, a 1H-pyrazol-1-yl group, and a cyclohex-3-enecarboxamide group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazin-2-yl and 1H-pyrazol-1-yl groups, and the attachment of these groups to the cyclohex-3-enecarboxamide group . The exact synthesis process would depend on the specific reactions used and the conditions under which they are carried out.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This structure could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The compound could potentially undergo a variety of reactions, including nucleophilic and amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure. These properties could be analyzed using a variety of experimental and computational methods .Wissenschaftliche Forschungsanwendungen

Ethylene Biosynthesis Inhibition in Plants

One of the significant applications of pyrazinamide (PZA) derivatives, which share a similar core structure with N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, is in the inhibition of ethylene biosynthesis in plants. Ethylene is a critical phytohormone involved in the ripening of fruits and the senescence of flowers, impacting their shelf lives. Research identified PZA as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana, a model plant species. PZA is converted to pyrazinecarboxylic acid (POA) in plant cells, which suppresses the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme catalyzing the final step of ethylene formation. This suggests that PZA and its derivatives could be used as regulators of plant metabolism, particularly for controlling ethylene biosynthesis, to decrease postharvest loss in agriculture (Sun et al., 2017).

Anticancer Applications

Pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. A study designed and synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds. These were evaluated for their inhibitory activity against topoisomerase IIα, an enzyme critical for DNA replication and cell division, and their cytotoxicity against various cancer cell lines. Among the synthesized compounds, specific analogues showed superior cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents. The study also incorporated molecular docking studies to understand the binding modes of these compounds, indicating a promising direction for developing new anticancer drugs (Alam et al., 2016).

Antimicrobial and Antifungal Activity

Pyrazoline and pyrazole derivatives have also been explored for their antimicrobial and antifungal activities. A series of new compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. The results showed that certain compounds exhibited significant antimicrobial and antifungal effects, suggesting their potential for developing new antimicrobial agents (Hassan, 2013).

Eigenschaften

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-2,6-8,10,12-13H,3-5,9,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNAUQGTNJOFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)

![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)

![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)

![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)